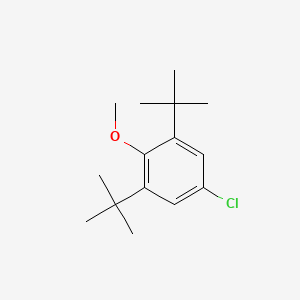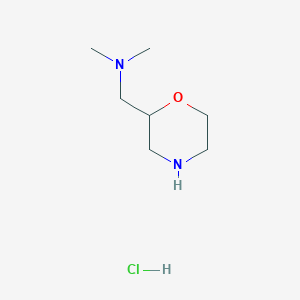
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,6-dichlorobenzyl group. This compound is valuable in the synthesis of peptides due to its stability and reactivity under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc groupThe reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like piperidine or hydrazine.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include deprotected tyrosine derivatives, oxidized tyrosine derivatives, and substituted tyrosine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The 2,6-dichlorobenzyl group provides additional stability and reactivity, allowing for selective modifications. The compound interacts with various molecular targets and pathways involved in peptide bond formation and modification .
Vergleich Mit ähnlichen Verbindungen
- N-Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
- Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
- Fmoc-O-2,6-dichlorobenzyl-D-tyrosine
Comparison: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is unique due to its specific stereochemistry (D-tyrosine) and the presence of both Fmoc and 2,6-dichlorobenzyl groups. This combination provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in certain peptide synthesis applications .
Eigenschaften
IUPAC Name |
3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUABXSNYLWHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
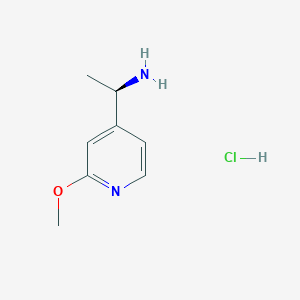

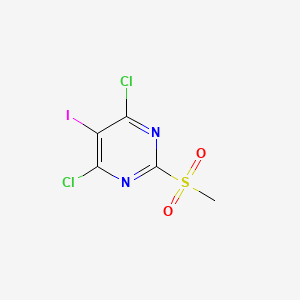

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)



![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)
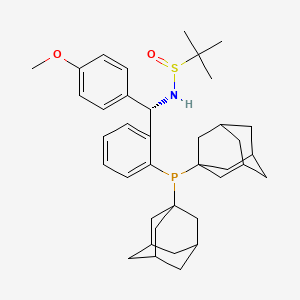
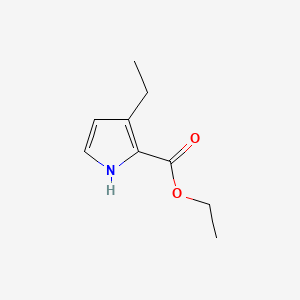
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
